molecular formula C21H15BrN4OS B2662067 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-61-9

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2662067
CAS No.: 866896-61-9
M. Wt: 451.34
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Description

1-(4-Bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a 4-bromothiophen-2-yl group at position 1 and a phenethyl group at position 2. The triazoloquinazolinone scaffold is known for its pharmacological versatility, with derivatives exhibiting antihistaminic , anticonvulsant , and CNS-modulatory activities .

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4OS/c22-15-12-18(28-13-15)19-23-24-21-25(11-10-14-6-2-1-3-7-14)20(27)16-8-4-5-9-17(16)26(19)21/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRFPQWNTWUUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CS5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials

  • Synthetic Routes and Reaction Conditions:
    • The synthesis begins with the preparation of the triazoloquinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
    • The bromothiophene moiety is introduced via a bromination reaction, using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
    • The phenethyl group is typically introduced through a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
  • Industrial Production Methods:
    • Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
  • Substitution:
    • The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihistamine Activity
The compound belongs to a class of compounds known for their H1-antihistamine activity. Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit significant protection against histamine-induced bronchospasm in animal models. For instance, related compounds were synthesized and tested for their efficacy in vivo on guinea pigs, demonstrating substantial antihistaminic properties that could be beneficial in treating allergic reactions and asthma .

2. Antimicrobial Properties
Recent research has indicated that derivatives of quinazoline and triazole structures possess antimicrobial activities. For example, quinazoline derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The integration of triazole moieties enhances these properties, suggesting that 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one could be developed into effective antimicrobial agents .

3. Cancer Therapeutics
Compounds containing the quinazoline scaffold are being investigated for their anticancer properties. The ability of these compounds to inhibit specific kinases involved in cancer progression positions them as potential candidates for cancer therapies. Preliminary studies suggest that modifications to the quinazoline core can enhance selectivity and potency against various cancer cell lines .

Synthesis and Characterization

The synthesis of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves cyclization reactions starting from appropriate hydrazine derivatives and phenethyl moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antihistamine Efficacy

A study involving a series of synthesized [1,2,4]triazolo[4,3-a]quinazolin-5-one derivatives demonstrated significant antihistaminic effects. The compound was tested against histamine-induced bronchoconstriction in guinea pigs, revealing a dose-dependent protective effect. The study concluded that modifications to the phenethyl group could enhance the efficacy of these compounds as antihistamines .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, several quinazoline derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications led to enhanced activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin. This highlights the potential of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
  • Pathways Involved:
    • It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Pharmacological Activity of Selected Triazoloquinazolinone Derivatives

Compound Structure 1-Substituent 4-Substituent Activity Efficacy (% Protection) Reference ID
1-Methyl-4-(3-methylphenyl)-triazoloquinazolinone Methyl 3-Methylphenyl H1-antihistaminic 70% (vs. 71% standard)
1-Methyl-4-(2-methoxyphenyl)-triazoloquinazolinone Methyl 2-Methoxyphenyl H1-antihistaminic 68.67%
4-Phenyl-triazoloquinazolinone - Phenyl Anticonvulsant ED₅₀ = 38.2 mg/kg (MES)
1-Pyrrolidinylmethyl-4-(4-methylphenyl)-triazoloquinazolinone Pyrrolidinylmethyl 4-Methylphenyl Anticancer (in vitro) Comparable to standards
Target Compound (1-(4-bromothiophen-2-yl)-4-phenethyl-) 4-Bromothiophen-2-yl Phenethyl Predicted CNS/antihistaminic N/A -

Key Observations:

  • Substituent Effects on Activity:
    • Position 1: Methyl groups (e.g., ) or small alkyl chains optimize antihistaminic activity, while bulkier groups like pyrrolidinylmethyl or bromothiophenyl may alter selectivity toward other targets (e.g., CNS receptors).
    • Position 4: Aryl groups (e.g., phenyl, methylphenyl) enhance anticonvulsant and antihistaminic activity , while phenethyl in the target compound may improve pharmacokinetic properties due to increased lipophilicity.
  • Bromothiophenyl vs. This contrasts with methyl groups, which offer minimal steric hindrance .

Structure-Activity Relationships (SAR)

  • Antihistaminic Activity:
    • Optimal activity requires a small alkyl group at position 1 (e.g., methyl ) and an electron-donating aryl group at position 4 (e.g., methoxyphenyl ). The phenethyl group in the target compound may reduce sedation, as seen in 1-methyl derivatives .
  • Anticonvulsant Activity:
    • 4-Phenyl derivatives show potent MES activity (ED₅₀ = 38.2 mg/kg) , suggesting that lipophilic 4-substituents enhance CNS penetration.

Biological Activity

The compound 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazole Ring : The initial step involves the cyclization of appropriate hydrazine derivatives with isothiocyanates or carbonyl compounds to form the triazole nucleus.
  • Quinazolinone Formation : Subsequent reactions lead to the construction of the quinazolinone structure through condensation reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have shown significant activity against various cancer cell lines. In vitro assays demonstrated that these compounds exhibit cytotoxic effects with IC50 values in the low micromolar range against human leukemia K562 cells and other tumor cell lines .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties . Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, studies indicate that modifications on the quinazoline scaffold can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer signaling pathways. The ability to bind to ATP-binding sites allows these compounds to disrupt cellular proliferation signals .
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways .
  • Antifolates : Certain derivatives exhibit properties akin to antifolates, affecting folate metabolism crucial for DNA synthesis in rapidly dividing cells .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Quinazoline Derivative AAnticancer (K562)0.5 µM
Quinazoline Derivative BAntibacterial (E. coli)Low µM
1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-oneAnticancer (various lines)TBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of precursor thioureas or hydrazides under controlled conditions. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of substituted benzoyl hydrazides to form the triazoloquinazolinone core . Optimization includes solvent selection (e.g., ethanol or DMF), catalyst use (e.g., Cu(II) for coordination-driven reactions), and temperature control to minimize side products. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in studies of analogous triazoloquinazolinones .
  • FT-IR and Raman spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) and validate DFT-predicted vibrational modes .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., phenethyl CH₂ at δ 3.8–4.2 ppm) and confirms regioselectivity .
  • Elemental analysis : Matches calculated vs. experimental C/H/N ratios to verify purity (±0.3% tolerance) .

Advanced Research Questions

Q. How can DFT calculations be utilized to predict vibrational properties and electronic structure, and how do these compare with experimental data?

  • Methodology :

  • Software : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Validation : Compare computed IR/Raman spectra with experimental data; deviations <5% indicate reliable models. For example, DFT-predicted C=O stretching frequencies in triazoloquinazolinones align with experimental values within 10 cm⁻¹ .
  • Applications : Electronic structure analysis reveals charge distribution at bromothiophene and phenethyl moieties, guiding reactivity predictions .

Q. What methodologies are recommended for evaluating the biological activity of this compound, such as antimicrobial or antitubulin effects?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against pathogenic fungi (e.g., Candida albicans) and bacteria (e.g., S. aureus), with positive controls like fluconazole .
  • Antitubulin activity : In vitro sea urchin embryo assays or cancer cell line (e.g., HeLa) viability tests quantify inhibition of microtubule polymerization, comparing efficacy to combretastatin analogues .
  • Toxicity screening : Ames test for genotoxicity and MTT assay for cytotoxicity ensure selectivity .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

  • Methodology :

  • Cross-validation : Use multiple techniques (e.g., XRD for geometry, NMR for substituent effects) to identify outliers. For instance, DFT may overestimate bond lengths in bromothiophene due to van der Waals interactions not fully modeled .
  • Parameter adjustment : Tweak basis sets (e.g., adding polarization/diffusion functions) or solvent models (e.g., PCM for dielectric effects) to improve agreement .
  • Error analysis : Quantify systematic errors (e.g., thermal motion in XRD) and recalibrate computational models iteratively .

Q. What strategies are employed to study structure-activity relationships when modifying substituents on the triazoloquinazolinone core?

  • Methodology :

  • Substituent variation : Synthesize analogues with halogen (Br, Cl), alkyl (methyl), or electron-donating (methoxy) groups at the 4-bromothiophene or phenethyl positions .
  • Biological profiling : Correlate substituent effects with bioactivity data. For example, bromine enhances antimicrobial potency by increasing lipophilicity, while methoxy groups reduce cytotoxicity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., fungal CYP51 or tubulin), guiding rational design .

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